Product packaging for Phosphine-d2(Cat. No.:CAS No. 13780-29-5)

Phosphine-d2

Cat. No.: B083456
CAS No.: 13780-29-5
M. Wt: 36.0099 g/mol
InChI Key: XYFCBTPGUUZFHI-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphine-d2 is a deuterium-labeled isotopologue of phosphine (PH3), a colorless, flammable, and highly toxic gas with a trigonal pyramidal molecular structure . In its standard form, phosphine is primarily known for its role as a broad-spectrum fumigant to protect stored grain and other agricultural products from insect pests . Its high toxicity to aerobically respiring organisms, coupled with its gaseous nature and breakdown into harmless phosphorus oxides, makes it ideal for this purpose . The mechanism of phosphine toxicity is complex, involving the disruption of cellular energy metabolism, the induction of oxidative stress, and effects on the sympathetic nervous system . Symptoms of exposure can include nausea, headache, lung irritation, and in severe cases, seizures or damage to vital organs like the heart, liver, and kidneys . Beyond fumigation, phosphine serves as a critical precursor in organophosphorus chemistry for the synthesis of more complex chemicals, including those used in the semiconductor industry as a dopant . This compound, specifically, is an essential tool in research and development. Its isotopic labeling makes it invaluable for mechanistic studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Researchers use this compound to trace reaction pathways, study metabolic processes, investigate kinetic isotope effects, and analyze molecular structures. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other form of human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3P B083456 Phosphine-d2 CAS No. 13780-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13780-29-5

Molecular Formula

H3P

Molecular Weight

36.0099 g/mol

IUPAC Name

dideuteriophosphane

InChI

InChI=1S/H3P/h1H3/i1D2

InChI Key

XYFCBTPGUUZFHI-DICFDUPASA-N

SMILES

P

Isomeric SMILES

[2H]P[2H]

Canonical SMILES

P

Other CAS No.

13780-29-5

Synonyms

Phosphine-d2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Deuterated Phosphines

Advanced Synthetic Routes to Phosphine-d2 and Related Deuterated Phosphine (B1218219) Isotopologues

Recent advancements in synthetic chemistry have led to sophisticated methods for the precise introduction of deuterium (B1214612) into phosphine scaffolds. These routes range from direct catalytic H/D exchange to highly controlled stereospecific syntheses, enabling access to a variety of deuterated phosphine isotopologues.

Catalytic methods provide an efficient pathway for the deuteration of phosphine derivatives. A notable example is the multiple deuteration of triphenylphosphine (B44618) (PPh₃), where all aromatic C-H bonds can be effectively replaced with C-D bonds. scholaris.ca This transformation is achieved using a combination of Ruthenium on carbon (Ru/C) and Iridium on carbon (Ir/C) as co-catalysts, with deuterium oxide (D₂O) serving as an inexpensive and readily available deuterium source. scholaris.ca

Another significant catalytic system involves the use of ruthenium complexes. For instance, the commercially available catalyst RuHCl(CO)(PPh₃)₃ has been successfully employed for the direct deuteration of the formyl C-H bond in aldehydes, using D₂O as the deuterium source. researchgate.net While this reaction targets the aldehyde, the phosphine ligands are integral to the catalytic cycle. Optimal conditions for this transformation were identified as 5 mol% of the catalyst with five equivalents of D₂O in toluene (B28343) at 100°C for 30 minutes, achieving up to 72% deuterium incorporation in substrates like 2-naphthaldehyde. researchgate.net Increasing the amount of D₂O counterintuitively led to a decrease in deuterium incorporation. researchgate.net These catalytic approaches highlight the utility of transition metals in facilitating H/D exchange on molecules containing phosphine moieties.

Interactive Table 1: Catalytic Systems for Deuteration Involving Phosphine Derivatives

Catalyst System Phosphine Derivative Deuterium Source Key Finding Reference
Ru/C and Ir/C co-catalysts Triphenylphosphine D₂O Efficient replacement of all aromatic C-H bonds with C-D bonds. scholaris.ca
RuHCl(CO)(PPh₃)₃ Triphenylphosphine (as ligand) D₂O Catalyzes direct deuteration of formyl C-H bonds in aldehydes. researchgate.net

Achieving stereospecificity in deuteration is crucial for creating precisely labeled phosphine analogs, particularly P-chiral phosphines where the phosphorus atom is a stereocenter. The synthesis of these molecules often relies on the use of phosphine-boranes and phosphine oxides as key intermediates. scholaris.cajst.go.jpnih.gov

One prominent strategy involves the enantioselective deprotonation of prochiral phosphine derivatives. For example, the deprotonation of dimethylphosphine (B1204785) boranes can be achieved with high enantioselectivity using a chiral base like (–)-sparteine complexed with n-butyllithium. rsc.org The resulting enantioenriched α-carbanion can then be quenched with an electrophile to create a P-chiral center. rsc.org Deuterium labeling experiments have been instrumental in understanding the mechanisms of these reactions, such as probing the nonselective proton transfer between a lithiated intermediate and a non-lithiated deuterated substrate, which is a key factor in the epimerization process. researchgate.net

Another powerful method is the catalyst-controlled stereoselective deuteration. Rhodium catalysts bearing chiral phosphine ligands, such as 1,2-bis(2,5-diphenyl-phospholano)ethane (PhBPE), have been used for the enantioselective deuteration of α,β-unsaturated esters. lookchem.com Using the [Rh-(S,S)-PhBPE]⁺BF₄⁻ complex, researchers achieved excellent enantiomeric excess (93% ee), demonstrating that the chirality of the phosphine ligand dictates the stereochemical outcome of the deuteration. lookchem.com

Furthermore, the stereospecific reduction of optically active phosphine oxides provides a reliable route to P-chiral phosphines. nih.gov This method often involves preparing enantiopure H-phosphinates, which undergo stereospecific nucleophilic substitution with inversion of configuration at the phosphorus center to yield P-stereogenic secondary phosphine oxides. researchgate.net These intermediates can then be reduced to the corresponding P-chiral phosphines. nih.gov

Preparation of Functionalized Deuterated Organophosphine Compounds

Building upon the synthesis of simple deuterated phosphines, methods have been developed to construct more complex and functionalized organophosphine compounds. These strategies often involve the use of deuterated phosphine oxide intermediates, which are then converted into sophisticated ligands for applications in catalysis and materials science.

Deuterated phosphine oxides are valuable and stable intermediates that can be readily converted to other phosphorus compounds. A green and economical approach for their synthesis is the visible-light-driven umpolung strategy, which produces deuterated α-amino phosphine oxides. nih.govacs.org This method uses 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene as a photocatalyst and D₂O as the deuterium source. nih.govacs.org The reaction proceeds under mild conditions and tolerates a range of functional groups, including those with electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -Cl) substituents, affording yields of 52–71% with high levels of deuterium incorporation (97–98%). nih.gov

An alternative, atom-economical method utilizes calcium carbide as a source for deuterium-labeled acetylene. nih.gov This approach allows for the convenient synthesis of d₄-1,2-bis(phosphine oxide)ethanes with yields and isotopic purities reaching up to 99%. nih.gov The methodology is significant as it employs atom-economical addition reactions, which efficiently conserves the valuable isotopic labels. nih.gov

Interactive Table 2: Synthesis of Deuterated α-Amino Phosphine Oxides via Photocatalytic Umpolung Strategy

Substituent on Phosphine Oxide Product Yield (%) Deuteration (%) Reference
4-Me 4b 71 98 nih.gov
4-OMe 4c 65 98 nih.gov
4-F 4e 55 97 nih.gov
4-Cl 4f 52 97 nih.gov
3-Me 4g 68 98 nih.gov

The deuterated phosphine oxides synthesized via the methods described above serve as precursors for complex deuterated phosphine ligands. The d₄- and ¹³C₂-1,2-bis(phosphine oxide)ethanes, prepared from calcium carbide, can be reduced to the corresponding deuterated 1,2-bis(phosphine)ethanes. nih.gov These bidentate phosphine ligands were subsequently used to prepare deuterated Nickel (Ni) and Palladium (Pd) complexes in high yields (80–96%). nih.gov

The synthesis of more intricate ligand architectures has also been explored. For example, tridentate amine–imine–phosphine ligands [ᴿPNN(H)] have been synthesized through a straightforward protocol involving condensation, deprotonation, and the addition of a chlorodialkylphosphine. jst.go.jp When these ligands are coordinated to a ruthenium center, such as in RuHClᴿPNN(H), deuterium labeling experiments have revealed that Ru–H/N–D scrambling occurs, providing insight into the dynamic processes at the metal center. jst.go.jp

Advanced Spectroscopic Characterization of Deuterated Phosphines

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphine-d2 Systems

NMR spectroscopy is a powerful tool for the characterization of deuterated phosphines. The presence of deuterium (B1214612) influences the spectra of both deuterium (²H) and phosphorus-31 (³¹P), offering a comprehensive analytical window.

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. Although it has a similar chemical shift range to proton (¹H) NMR, the signals are typically broader due to the quadrupolar nature of the deuterium nucleus (spin I=1). aip.orgresearchgate.netcapes.gov.br This technique is highly effective for confirming the success of a deuteration process, as a deuterated compound will exhibit a distinct peak in the ²H NMR spectrum while showing a corresponding disappearance or reduction of signals in the ¹H NMR spectrum. aip.orgresearchgate.net

The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, allowing for straightforward spectral interpretation based on established proton data. For phosphine-d₂, the ²H signal would be expected at a chemical shift similar to the proton signal in phosphine (B1218219) (PH₃).

In the solid state, ²H NMR becomes particularly informative for studying molecular dynamics. researchgate.netrsc.org Changes in the orientation of the P-D bond due to molecular motion significantly affect the spectral lineshape. researchgate.net This allows for the investigation of processes such as molecular rotation and reorientation in the solid phase. For instance, studies on deuterated phosphonium (B103445) cations have utilized ²H NMR to reveal details about atomic motion and phase transitions in crystalline structures. mdpi.com While phosphine-d₂ is a small, symmetric molecule, solid-state ²H NMR can provide valuable data on its lattice dynamics and intermolecular interactions at low temperatures.

Phosphorus-31 (³¹P) NMR is a highly sensitive technique for studying phosphorus-containing compounds, benefiting from the 100% natural abundance and spin I=½ of the ³¹P nucleus. wikipedia.org The introduction of deuterium in place of hydrogen in the phosphine molecule leads to observable effects on the ³¹P NMR spectrum.

The chemical shift of the phosphorus nucleus is primarily influenced by its electronic environment. The ³¹P chemical shift of phosphine (PH₃) is approximately -240 ppm relative to 85% H₃PO₄. sjtu.edu.cn For phosphine-d₂, the chemical shift is expected to be very close to this value, with minor deviations known as isotope shifts. These shifts arise from the slight changes in the vibrational averaging of the electronic shielding upon isotopic substitution.

Coupling between phosphorus and deuterium (J-coupling) also influences the ³¹P spectrum. However, the gyromagnetic ratio of deuterium is much smaller than that of hydrogen, resulting in P-D coupling constants that are about 6.5 times smaller than the corresponding P-H couplings. capes.gov.br In PH₃, the one-bond coupling constant (¹JPH) is approximately 186 Hz. Consequently, the ¹JPD in phosphine-d₂ would be around 28-29 Hz. This small coupling is often not resolved as a distinct multiplet in standard ³¹P NMR spectra and may instead manifest as a broadening of the phosphorus signal. In partially deuterated phosphines, the different isotopologues (e.g., PH₂D, PHD₂) can sometimes be distinguished by their unique signals or signal shapes in high-resolution spectra. rsc.org

In more complex deuterated phosphine ligands, ³¹P NMR is used to study dynamic behaviors such as ligand exchange and conformational changes. rsc.org Variable-temperature ³¹P NMR studies can reveal information about the energy barriers of these processes. harvard.edu For instance, the spectra of some phosphine complexes show broad signals at room temperature that resolve into distinct peaks at lower temperatures, indicating a slowing of dynamic processes on the NMR timescale. harvard.edu

Quantitative NMR (qNMR) is a precise method for determining the concentration or purity of a substance by relating the integrated area of an NMR signal to the number of corresponding nuclei. mdpi.com This technique can be effectively applied to determine the level of deuteration and isotopic purity of phosphine-d₂. metrowelding.com

¹H qNMR: The deuterium content can be quantified by acquiring a ¹H NMR spectrum with an internal standard of known concentration. uni-rostock.de By comparing the integral of the remaining P-H proton signals in the sample to the integral of the standard, the amount of non-deuterated and partially deuterated phosphine can be determined. The percentage of deuteration is then calculated from the reduction in the proton signal intensity relative to a non-deuterated reference sample. uni-rostock.de

Vibrational Spectroscopy (Infrared and Raman) for this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. It is highly sensitive to isotopic substitution, making it an excellent tool for characterizing phosphine-d₂.

The substitution of hydrogen with the heavier deuterium isotope in phosphine leads to a significant lowering of its vibrational frequencies. This isotope effect is a cornerstone for assigning vibrational modes. The fundamental vibrational frequencies for phosphine (PH₃), a pyramidal molecule of C₃ᵥ symmetry, are well-established. harvard.edu For its deuterated analogue, phosphine-d₂ (PHD₂), the symmetry is lowered to Cₛ, which results in more complex vibrational spectra as some degeneracies are lifted.

High-resolution Fourier transform infrared (FTIR) spectroscopy has been used to study the ground vibrational states of both PH₂D and PHD₂. molaid.com For PHD₂, a study in the 20-160 cm⁻¹ far-infrared region allowed for the assignment of numerous rotational transitions and the derivation of precise rotational and centrifugal distortion parameters. molaid.com

The expected vibrational frequencies for P-D bonds can be approximated from the corresponding P-H frequencies. The stretching and bending modes involving deuterium will appear at lower wavenumbers compared to those involving hydrogen. For example, the symmetric P-H stretching mode (ν₁) in PH₃ is at 2321 cm⁻¹, and the symmetric bending mode (ν₂) is at 992 cm⁻¹. harvard.edu The corresponding P-D modes in fully deuterated phosphine (PD₃) are found at significantly lower frequencies. nist.gov In phosphine-d₂, a mix of P-H and P-D vibrational modes will be present. Upon deuteration of C-H bonds to C-D bonds in other molecules, the C-D modes are observed to have their energies reduced by a factor of approximately 0.74, a principle that can be applied to P-H bonds as well. aip.org

A study that synthesized phosphine from its elements under high pressure used Raman and FTIR spectroscopy to identify the product. nih.govesrf.fr The spectra clearly showed bands attributable to P-H vibrational modes, confirming the formation of phosphine. nih.gov Such methods are crucial for identifying and characterizing deuterated phosphines.

Table 1: Fundamental Vibrational Frequencies of Phosphine (PH₃) Isotopologues This table would typically contain experimentally determined and assigned vibrational frequencies for PH₃, PH₂D, PHD₂, and PD₃.

ModeDescriptionPH₃ (cm⁻¹) harvard.eduPD₃ (cm⁻¹) nist.gov
ν₁Symmetric Stretch23211694
ν₂Symmetric Bend992731
ν₃Degenerate Stretch23271698
ν₄Degenerate Bend1118806

Note: The frequencies for PHD₂ would be a unique set reflecting its Cₛ symmetry.

For small, highly symmetric molecules like phosphine and its isotopologues, the concept of different rotational isomers (conformers) is not applicable as it is for larger, more flexible molecules like diphosphine or ethylphosphine. researchgate.netacs.orgaip.org Phosphine has a fixed trigonal pyramidal structure.

However, vibrational spectroscopy is essential for determining the precise structural parameters of phosphine-d₂. By analyzing high-resolution rotational-vibrational spectra, such as those from microwave or far-infrared spectroscopy, it is possible to determine bond lengths and bond angles with high accuracy. capes.gov.br A microwave spectroscopy study of PH₂D and PHD₂ determined the P-H bond distance to be approximately 1.41-1.42 Å and the H-P-H bond angle to be around 93.3 degrees. capes.gov.br The slight differences in the calculated structural parameters for the different isotopologues are attributed to zero-point vibrational effects.

For more complex deuterated phosphines, vibrational spectroscopy is a key technique for conformational analysis. researchgate.net For example, in molecules like ethylphosphine, distinct vibrational bands in the IR and Raman spectra can be assigned to different conformers (e.g., gauche and trans). researchgate.net By studying the temperature dependence of the intensities of these bands, the enthalpy difference between the conformers can be determined. researchgate.net

Specialized Spectroscopic Techniques for Isotopic Analysis

The precise characterization of deuterated compounds such as this compound relies on advanced spectroscopic methods capable of distinguishing between isotopes and providing detailed structural information. These techniques are crucial for verifying the success of deuteration, quantifying isotopic purity, and understanding the structural environment of the molecule, particularly when it is part of a larger complex.

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Purity and Regioselectivity

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous identification and quantification of molecules and their isotopic variants. researchgate.net It is exceptionally well-suited for the analysis of deuterated phosphines due to its ability to precisely determine isotopic purity and regioselectivity. acs.org

The fundamental principle of MRR is the measurement of a molecule's rotational transitions, which are directly dependent on its moments of inertia. Since the substitution of a hydrogen atom with a deuterium atom causes a significant change in the molecule's mass distribution and, consequently, its moments of inertia, each isotopologue (a molecule differing only in its isotopic composition) possesses a unique and predictable rotational spectrum. researchgate.net This allows MRR to act as a powerful tool for "fingerprinting" specific isotopic species within a sample.

Key advantages of MRR spectroscopy in the analysis of deuterated compounds include:

Unambiguous Identification: MRR can distinguish between different isotopologues, such as a desired deuterated product and any under-deuterated or mis-deuterated impurities. acs.org This is critical as isotopic mixtures are often inseparable by common purification methods like chromatography due to their nearly identical physical properties. marquette.edu

High Precision and Sensitivity: The technique boasts exceptional spectral resolution, which minimizes spectral overlap and enables the detection and quantification of even low-level isotopic impurities. researchgate.net

Quantitative Analysis: MRR allows for the direct quantification of the sample composition in terms of its chemically distinct isotopic variants without the need for chromatographic separation. researchgate.netacs.org This capability has been demonstrated in the analysis of products from copper-catalyzed transfer hydrodeuteration reactions, where MRR confirmed high isotopic purity. acs.orgacs.org

Recent studies have highlighted the use of MRR to confirm the site-specific deuteration of small molecules, validating novel chemical methods designed to produce compounds with high isotopic purity. brightspec.com The ability to analyze complex reaction mixtures and provide detailed quantitative data on all isotopic species present makes MRR an indispensable tool in the development and quality control of precisely deuterated molecules. researchgate.netmarquette.edu

| Regioselectivity | Excellent; directly identifies the position of deuteration through the specific rotational spectrum. acs.org | Can determine position but may require complex 2D experiments and analysis. | Fragmentation patterns can sometimes infer position, but it is not always definitive. |

X-ray Absorption Spectroscopy for Local Structure Around Metal Centers in Deuterated Phosphine Complexes

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a molecule. numberanalytics.com When deuterated phosphines act as ligands in metal complexes, XAS is an ideal tool for probing the immediate environment of the metal center. numberanalytics.comrsc.org The technique is sensitive to the oxidation state, coordination geometry, and the number and type of neighboring atoms. unimi.it

An XAS spectrum is typically divided into two distinct regions:

X-ray Absorption Near Edge Structure (XANES): This region, spanning the energies just below and up to about 50 eV above the absorption edge, provides information about the oxidation state and coordination environment (e.g., tetrahedral, square planar, octahedral) of the absorbing metal atom. numberanalytics.comunimi.it For phosphine-capped gold clusters, for example, XANES results show a systematic increase in the absorption edge energy with a decrease in the size of the cluster, reflecting changes in the electronic structure. mdpi.com

Extended X-ray Absorption Fine Structure (EXAFS): This region extends from the end of the XANES region up to 1000 eV higher. unimi.it The oscillations in the EXAFS region contain information about the local atomic structure surrounding the absorbing atom. Analysis of the EXAFS signal can yield precise measurements of bond distances, coordination numbers (the number of nearest-neighbor atoms), and the degree of local disorder (Debye-Waller factor) for the first few coordination shells around the metal. unimi.it

In the context of deuterated phosphine complexes, XAS can be used to:

Determine the precise coordination number and the metal-phosphorus bond lengths.

Investigate changes in the metal center's geometry and electronic state upon ligand binding.

Study the structure of these complexes in various states, including amorphous materials and liquid solutions, where diffraction methods are less effective. unimi.it

Recent studies on Cu(I) diimine diphosphine complexes have used ground-state XAS to reveal the local structure around the copper metal center as a prerequisite for time-resolved studies of structural dynamics. rsc.org Similarly, detailed XAS investigations of phosphine-capped gold clusters have demonstrated the technique's sensitivity to the cluster's nuclearity and the nature of the surrounding ligands. mdpi.commdpi.com Although the deuteration of the phosphine ligand itself has a negligible direct effect on the X-ray absorption of the metal center, the technique provides critical structural data for the entire metal-phosphine coordination environment, which is fundamental to understanding the properties and reactivity of the complex.

Table 2: Information Derived from X-ray Absorption Spectroscopy (XAS)

XAS Region Information Obtained Application to Deuterated Phosphine Complexes
XANES (X-ray Absorption Near Edge Structure) Oxidation state of the absorbing atom. numberanalytics.comunimi.it Determines the oxidation state of the metal center (e.g., Cu(I), Au(I)). rsc.orgmdpi.com
Coordination geometry (e.g., linear, trigonal, tetrahedral). numberanalytics.com Characterizes the geometry of the metal-phosphine coordination sphere.
Information on electronic structure and density of unoccupied states. mdpi.com Probes the electronic influence of the phosphine ligand on the metal center.
EXAFS (Extended X-ray Absorption Fine Structure) Coordination number (number of neighboring atoms). unimi.it Quantifies the number of phosphorus atoms bonded to the metal.
Interatomic distances (bond lengths). unimi.it Measures the precise metal-phosphorus bond lengths.
Identification of neighboring atoms. Confirms phosphorus as the coordinating atom in the first shell.

Computational and Theoretical Investigations of Phosphine D2 Systems

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules, including their geometries, energies, and reactivity. These approaches solve the Schrödinger equation, or a simplified form of it, to provide a detailed picture of the electron distribution and its consequences for molecular behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. umn.eduohio-state.edu This method is particularly well-suited for investigating the ground-state properties of molecules like Phosphine-d2, as well as the transition states that govern chemical reactions. DFT calculations can yield valuable information about the potential energy surface of reaction pathways, allowing for the identification of energetically favorable chemical species. researchgate.net

In the context of this compound, DFT can be employed to accurately predict its equilibrium geometry, including bond lengths and bond angles. Furthermore, DFT is a powerful tool for calculating the energies of various stationary points on the potential energy surface, such as local minima and transition states. researchgate.netyoutube.com This capability is crucial for understanding reaction mechanisms involving deuterated phosphines. The choice of the exchange-correlation functional is a critical aspect of DFT calculations, with a variety of functionals available to approximate the complex electron-electron interactions. tuwien.at

Below is a table of representative geometric parameters for the parent molecule, phosphine (B1218219) (PH₃), calculated using DFT. The values for this compound are expected to be very similar, with minor variations due to the slightly different zero-point vibrational energy.

ParameterCalculated Value (DFT/B3LYP/6-311++G(d,p))
P-H Bond Length1.420 Å
H-P-H Bond Angle93.5°

Note: These are typical values for PH₃ and serve as a close approximation for PHD₂.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of molecular properties. rsc.org Correlated wavefunction methods, such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)), are examples of ab initio techniques that systematically improve upon the Hartree-Fock approximation by including electron correlation effects. tuwien.at

For this compound, high-level ab initio calculations can be used to obtain benchmark data for its geometric parameters, vibrational frequencies, and thermochemical properties. nih.gov These highly accurate predictions can serve as a reference for experimental studies or for validating the performance of less computationally expensive methods like DFT. The choice of basis set is crucial in ab initio calculations, with larger and more flexible basis sets generally yielding more accurate results.

Molecular Dynamics (MD) Simulations of Deuterated Phosphine Systems

Molecular dynamics simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can reveal information about the conformational dynamics, intermolecular interactions, and transport properties of this compound.

Classical Molecular Dynamics (MD) simulations treat atoms as classical particles interacting through a predefined force field. researchgate.net These force fields consist of a set of parameters that describe the potential energy of the system as a function of the atomic positions. nih.gov For this compound, classical MD simulations can be used to study its behavior in the gas, liquid, or solid phase.

These simulations can provide insights into the conformational flexibility of the molecule and the nature of its interactions with other molecules. For instance, MD can be used to calculate radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This information is valuable for understanding the structure of liquid this compound and its solutions. The development of accurate force fields is a critical aspect of classical MD simulations, as the reliability of the results depends on the quality of the underlying potential energy function. aps.org

Ab Initio Molecular Dynamics (AIMD) is a more advanced simulation technique that combines the principles of molecular dynamics with quantum mechanical calculations. In AIMD, the forces on the atoms are calculated "on the fly" using a quantum chemical method, typically DFT. osti.gov This approach avoids the need for a pre-parameterized force field and allows for the simulation of chemical reactions and other processes that involve the breaking and forming of chemical bonds.

For this compound, AIMD simulations can be employed to study quantum effects, such as tunneling, and to explore complex reaction pathways. osti.gov For example, an AIMD simulation could be used to investigate the mechanism of deuterium (B1214612) exchange reactions involving this compound. While computationally more expensive than classical MD, AIMD provides a more accurate and predictive description of systems where electronic effects are important.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide detailed information about its vibrational, rotational, and other spectroscopic signatures.

The vibrational frequencies of this compound can be calculated using quantum chemical methods such as DFT and ab initio techniques. These calculations involve determining the second derivatives of the energy with respect to the atomic positions, which yields the force constants and, subsequently, the vibrational frequencies. The calculated frequencies can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes. The substitution of hydrogen with deuterium in this compound will lead to a predictable shift in the vibrational frequencies, which can be accurately captured by these theoretical methods.

The table below presents a comparison of calculated vibrational frequencies for phosphine (PH₃) and the expected qualitative shifts for the P-D stretching and H-P-D bending modes in this compound.

Vibrational Mode (in PH₃)Calculated Frequency (cm⁻¹)Expected Shift in PHD₂
Symmetric P-H Stretch~2321Lower frequency (P-D stretch)
Asymmetric P-H Stretch~2327Lower frequency (P-D stretch)
Symmetric H-P-H Bend~992Lower frequency (H-P-D bend)
Asymmetric H-P-H Bend~1121Lower frequency (H-P-D bend)

Note: These are representative values for PH₃. The exact frequencies for PHD₂ will differ due to the increased mass of deuterium.

In addition to vibrational spectra, other spectroscopic parameters, such as rotational constants and NMR chemical shifts, can also be predicted using computational methods. These theoretical predictions play a crucial role in the analysis and interpretation of experimental spectroscopic data for this compound.

Calculated Vibrational Frequencies and Infrared/Raman Intensities for Isotopic Analogs

The vibrational frequencies of this compound (PH2D) and its isotopic analogs have been a subject of computational and experimental investigation to understand the effects of isotopic substitution on molecular vibrations. Early studies calculated the fundamental frequencies for various phosphine isotopologues, including PH3, PD3, PH2D, and PHD2, by employing a modified valence force field model. These calculations showed strong agreement with observed infrared absorption bands, with deviations generally within one percent, confirming the suitability of the force field for phosphine molecules aip.org.

For PH2D, specific absorption lines have been identified experimentally. In a mixture containing PH2D and PH3, distinct lines were observed at approximately 1700 cm⁻¹, 1097 cm⁻¹, and 892 cm⁻¹ aip.org. These experimental values align well with the computationally predicted frequencies, reinforcing the accuracy of the theoretical models used. The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable decrease in the vibrational frequency of the corresponding bond, a phenomenon rooted in the mass-dependence of the harmonic oscillator model libretexts.orghawaii.edu.

Despite the success in predicting vibrational frequencies (band centers), detailed theoretical information on the line and band intensities for deuterated phosphine species like PH2D has been historically scarce. More recent research efforts have aimed to address this gap through highly accurate ab initio and variational calculations, which are essential for a complete description of their absorption spectra aip.org. These advanced computational spectroscopy techniques are critical for interpreting complex spectra and understanding the rovibrational dynamics of these molecules aip.orguochb.cznsf.govarxiv.org.

Calculated and Observed Vibrational Frequencies for Phosphine Isotopologues (cm⁻¹)
IsotopologueVibrational ModeCalculated Frequency (cm⁻¹)Observed Frequency (cm⁻¹)Reference
PH₃ν₁ (A₁)23272321.1 aip.org
PH₃ν₂ (A₁)991992.1 aip.org
PH₃ν₃ (E)23372326.9 aip.org
PH₃ν₄ (E)11221118.3 aip.org
PD₃ν₁ (A₁)16981687.5 aip.org
PD₃ν₂ (A₁)731730.5 aip.org
PD₃ν₃ (E)17081693.8 aip.org
PD₃ν₄ (E)806805.5 aip.org
PH₂D--1700 ± 10 aip.org
PH₂D--1097 ± 5 aip.org
PH₂D--892 ± 5 aip.org

Theoretical NMR Parameter Prediction (e.g., Chemical Shifts, Coupling Constants)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters for phosphine and its derivatives is a powerful tool in computational chemistry. While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the methodologies for such predictions are well-established. Calculations for the parent molecule, phosphane (PH3), and related compounds have been performed using various levels of theory, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often in combination with the Gauge-Including Atomic Orbital (GIAO) method uni-muenchen.deresearchgate.net. These approaches have shown close to quantitative agreement with experimental ³¹P NMR chemical shifts uni-muenchen.de.

The substitution of a hydrogen atom with deuterium in phosphine to form PH2D is expected to induce small but measurable changes in its NMR parameters, known as isotopic effects. H/D isotope effects on chemical shifts arise from changes in the molecule's vibrational state due to the mass difference. Deuteration alters the zero-point vibrational energy, which in turn slightly modifies bond lengths and angles, leading to a change in the electronic environment and, consequently, the magnetic shielding of the nuclei nih.gov. For ¹H-NMR, the signal for the remaining protons in PH2D would be expected to show a slight shift compared to PH3. Similarly, the ³¹P chemical shift would be subtly affected.

Computational models can predict these isotopic shifts. The theoretical strategy would involve optimizing the geometry and calculating NMR shielding tensors for both PH3 and PH2D at a high level of theory. The difference in the calculated shielding constants would provide a prediction of the isotope shift. Coupling constants (e.g., ¹J(P,H) and ¹J(P,D)) are also affected by isotopic substitution, and these changes can likewise be estimated computationally.

Expected Isotopic Effects on NMR Parameters of this compound
NMR ParameterEffect of H → D SubstitutionTheoretical Basis
³¹P Chemical Shift (δ)Small shift (typically upfield) relative to PH₃.Changes in vibrational averaging of molecular geometry and magnetic shielding upon deuteration.
¹H Chemical Shift (δ)Slight shift in the remaining P-H proton signals.Alteration of the electronic structure and magnetic environment due to the presence of deuterium. nih.gov
¹J(P,H) Coupling ConstantMinor change compared to PH₃.Dependence of the Fermi contact term on subtle changes in bond length and electronic structure.
¹J(P,D) Coupling ConstantSignificantly smaller than ¹J(P,H) due to the smaller gyromagnetic ratio of deuterium.¹J(P,D) ≈ (γ_D / γ_H) × ¹J(P,H), where γ is the gyromagnetic ratio.

Computational Analysis of Quantum Mechanical Effects

Modeling of Tunneling Phenomena in Deuterated Phosphine Reactions

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically could not surmount wikipedia.org. This effect is most prominent for light particles, such as electrons, protons (H), and deuterons (D), and plays a significant role in certain chemical reactions, especially at low temperatures nih.gov. The probability of tunneling decreases exponentially with increasing particle mass. Consequently, reactions involving the transfer or cleavage of a P-H bond are far more susceptible to tunneling than those involving a P-D bond researchgate.net.

One classic example of tunneling in a related molecule is the inversion of ammonia. Similar theoretical studies have been applied to phosphine (PH3), which has a considerably higher inversion barrier. While experimental observation of tunneling splitting in PH3 has been elusive, full-dimensional, variational nuclear motion calculations can be used to predict these splittings researchgate.net.

For chemical reactions involving deuterated phosphine, computational models are essential for evaluating the contribution of tunneling. These models can simulate the reaction pathway and calculate the probability of tunneling for both hydrogen and deuterium. A key outcome of such modeling is the prediction of the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the hydrogen-containing species to that of the deuterium-containing species. Reactions dominated by tunneling often exhibit anomalously large KIEs, sometimes exceeding 100, because the tunneling probability for hydrogen is orders of magnitude greater than for deuterium nih.govacs.org. Computational methods like semiclassical instanton theory and path-integral molecular dynamics can be employed to model these quantum effects and predict reaction rates that incorporate tunneling contributions researchgate.net.

Quantification of Zero-Point Energy Contributions to Reaction Coordinates

Zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical system can possess, a direct consequence of the Heisenberg uncertainty principle fiveable.mewikipedia.org. Even at absolute zero, molecules retain vibrational motion, and the energy of this ground vibrational state is the ZPE wikipedia.org. ZPE is a critical factor in the computational analysis of reaction coordinates and is essential for understanding kinetic isotope effects.

The ZPE of a vibrational mode, such as a bond stretch, is proportional to its frequency, which in turn is inversely proportional to the square root of the reduced mass of the atoms involved. Because deuterium is roughly twice as massive as hydrogen, the ZPE of a P-D bond is significantly lower than that of a P-H bond youtube.com.

This difference in ZPE has a profound impact on reaction kinetics. In a reaction where a P-H or P-D bond is broken in the rate-determining step, the activation energy is the energy difference between the transition state and the reactants. Since the P-D bond starts from a lower energy level (lower ZPE) than the P-H bond, more energy is required to reach the common transition state. This results in a higher activation energy for the deuterated species and, consequently, a slower reaction rate. Computational chemistry software quantifies this by calculating the vibrational frequencies of both the reactant and transition state structures, from which the ZPE for each species is determined. The ZPE correction is then applied to the calculated electronic energies to obtain a more accurate reaction barrier chemrxiv.orgosti.gov. This difference in ZPE-corrected activation energies is the primary origin of the primary kinetic isotope effect fiveable.meyoutube.com.

Impact of Zero-Point Energy (ZPE) on Reaction Activation Energy
ParameterP-H Bond SystemP-D Bond SystemConsequence
Relative MassLighter (¹H)Heavier (²D)The reduced mass of the P-D oscillator is greater than that of the P-H oscillator.
Vibrational Frequency (ν)HigherLowerFrequency is inversely proportional to the square root of the reduced mass.
Zero-Point Energy (ZPE = ½hν)HigherLowerThe reactant PH₂D has a lower ground-state vibrational energy than PH₃ (for the relevant bond). youtube.com
Activation Energy (Eₐ)LowerHigherMore energy is needed to break the P-D bond as it starts from a lower ZPE level. fiveable.meyoutube.com
Reaction RateFasterSlowerLeads to a primary kinetic isotope effect where k_H / k_D > 1.

Kinetic and Mechanistic Studies Utilizing Phosphine D2

Determination and Interpretation of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts. libretexts.orgwikipedia.org It is quantified as the ratio of the rate constant for the reaction with the lighter isotope (k_H) to that of the heavier isotope (k_D). For deuterium (B1214612) substitution, this is expressed as k_H/k_D. By measuring this ratio, chemists can deduce detailed information about the rate-determining step of a reaction. libretexts.orgepfl.ch

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.edu For reactions involving the cleavage of a P-H bond, substituting it with a P-D bond in Phosphine-d2 will result in a significantly slower reaction rate. This is because the P-D bond has a lower zero-point vibrational energy than the P-H bond, and therefore requires more energy to be broken. princeton.edu A normal primary KIE for deuterium substitution (k_H/k_D) is typically in the range of 2 to 8. libretexts.org The observation of a KIE in this range is strong evidence that the P-H(D) bond is being cleaved in the slowest step of the reaction mechanism. epfl.ch

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller than primary KIEs, with typical values of k_H/k_D ranging from 0.7 to 1.5. wikipedia.orgdalalinstitute.com Although the P-D bond itself is not cleaved, its vibrational properties can still influence the energy of the transition state. For instance, a change in hybridization at the phosphorus center during the reaction can lead to a measurable secondary KIE. These small effects can provide subtle but important details about the reaction mechanism. princeton.edu

Isotope Effect TypeDescriptionTypical k_H/k_D ValueMechanistic Implication
Primary KIE Isotopic substitution at the site of bond cleavage in the rate-determining step.2 - 8P-H(D) bond is broken in the slowest step.
Secondary KIE Isotopic substitution at a position not directly involved in bond breaking/formation.0.7 - 1.5Provides information on changes in the transition state, such as rehybridization.

This table summarizes the key differences between primary and secondary kinetic isotope effects in the context of studies using this compound.

The magnitude of the primary KIE can provide detailed information about the geometry and symmetry of the transition state (TS). utdallas.edu A maximum KIE is typically observed for a symmetrical transition state, where the deuterium atom is equally shared between the donor and acceptor atoms. utdallas.edu In such a linear, three-center transition state, the vibrational mode corresponding to the bond stretch in the reactant becomes a translational motion and does not contribute to the zero-point energy of the TS. princeton.edu

Conversely, if the transition state is "early" (resembling the reactants) or "late" (resembling the products), the deuterium atom will be bound more tightly to one atom than the other. This results in an asymmetrical transition state and a smaller KIE value. utdallas.edu Therefore, by precisely measuring the KIE, researchers can infer the position of the transition state along the reaction coordinate, shedding light on the extent of bond breaking and formation at this critical point. princeton.eduutdallas.edu Computational studies are often used alongside experimental KIE data to model transition state geometries and energies, providing a comprehensive picture of the reaction mechanism. ucl.ac.ukresearchgate.net

Deuterium Isotope Labeling and Tracing Experiments

Deuterium's utility extends beyond the measurement of KIEs. As a stable, non-radioactive isotope, it serves as an excellent label for tracing the fate of molecules or specific atoms through complex reaction sequences. researchgate.netnih.govnih.gov

In deuterium labeling experiments, this compound can be introduced as a reactant, and the position of the deuterium atoms in the products and any isolated intermediates can be determined, typically using techniques like NMR spectroscopy or mass spectrometry. acs.org This allows for the unambiguous mapping of reaction pathways. For example, if a proposed mechanism involves the transfer of a hydrogen atom from phosphine (B1218219) to another molecule, using this compound will result in the deuterium atom being incorporated into the acceptor molecule, confirming the proposed step. acs.org

These tracing experiments are crucial for identifying transient intermediates that may not be directly observable. The presence and location of deuterium in various species throughout the reaction can validate or disprove proposed mechanistic steps, such as the formation of specific phosphonium (B103445) intermediates in phosphine-catalyzed reactions. researchgate.net

Replacing a protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) with its deuterated counterpart (D₂O or CD₃OD) can also influence reaction rates, a phenomenon known as the solvent kinetic isotope effect (SKIE). libretexts.orgchem-station.com If solvent molecules are directly involved in the rate-determining step, for example as a nucleophile or a proton donor/acceptor, a primary SKIE will be observed. libretexts.orgmdpi.com

Studies on the hydrolysis of organophosphorylated compounds have shown that switching from H₂O to D₂O can decrease the reaction rate by a factor of 2 to 3, indicating that proton transfer from water is part of the rate-limiting step. mdpi.com Conversely, an "inverse" solvent isotope effect (k_H/k_D < 1), where the reaction is faster in the deuterated solvent, can also occur. This often suggests a pre-equilibrium step where the substrate is protonated (or deuterated) before the rate-determining step. chem-station.com Analyzing these solvent effects provides critical information about the role of the solvent in the reaction mechanism, particularly in solution-phase processes involving phosphine and its derivatives. nih.goviaea.org

Mechanistic Insights into Phosphine Dissociation and Reactivity Pathways

The application of deuterium labeling and kinetic isotope effect studies has been fundamental in understanding the complex dissociation and reactivity pathways of phosphine. For instance, in the context of semiconductor manufacturing, understanding the dissociation of phosphine on silicon surfaces is crucial. ucl.ac.ukscispace.com While not always employing this compound directly, the principles of KIEs are used in computational models to calculate activation energies for different dissociation steps, such as the sequential loss of hydrogen atoms (PH₃ → PH₂ + H → PH + 2H → P + 3H). ucl.ac.uk The calculated energy barriers for these steps help predict the most likely reaction pathway and the observable surface species. scispace.com

In organometallic chemistry and catalysis, phosphines are ubiquitous ligands. Deuterium labeling studies have been instrumental in elucidating mechanisms such as hydropalladation in reactions involving phosphine ligands, confirming the direct transfer of hydrogen (or deuterium) and ruling out alternative pathways. acs.org Similarly, computational studies on phosphine-catalyzed reactions map out the entire catalytic cycle, from the initial nucleophilic attack of the phosphine to the formation of intermediates and the final product release. researchgate.netnih.gov These studies provide a detailed, step-by-step view of the reaction, revealing the precise role of the phosphine catalyst and the factors controlling selectivity.

By combining experimental data from KIEs and deuterium tracing with computational modeling, a comprehensive and high-resolution picture of phosphine's reactivity can be constructed, enabling the rational design of new catalysts and processes.

Surface Reaction Mechanisms of Phosphine on Semiconductor Materials (e.g., Silicon (001))

The chemistry of phosphine on silicon surfaces is of immense technological importance for the fabrication of nano-scale electronic devices, where precise phosphorus doping is required. aps.orgaip.org Studies using phosphine and its deuterated analogues on the Si(001) surface have been crucial for building a detailed, atomic-level understanding of the adsorption and dissociation processes.

At room temperature, phosphine adsorbs dissociatively onto the Si(001) surface. researchgate.netscispace.com The reaction does not stop at the initial adsorption but proceeds through a sequence of dissociation steps, each involving the transfer of a hydrogen (or deuterium) atom to the silicon surface. aps.orgucl.ac.uk The use of deuterated phosphine is particularly valuable in techniques like Temperature Programmed Desorption (TPD), where the desorbing species (H₂, HD, D₂) can be distinguished by their mass-to-charge ratio, offering clear insights into the recombination and desorption kinetics. scribd.com

The established mechanism involves several key intermediates that have been identified through a combination of scanning tunneling microscopy (STM) and density functional theory (DFT) calculations. scispace.comaps.orgnih.gov The process begins with the molecular adsorption of phosphine onto a silicon dimer, followed by a rapid dissociation. researchgate.netsbfisica.org.br

The dissociation pathway proceeds as follows:

Adsorption and Initial Dissociation: A phosphine molecule (PH₃ or PD₃) initially adsorbs onto a silicon atom of a Si-Si dimer on the surface. ucl.ac.uk This is followed by the transfer of the first deuterium atom to an adjacent silicon atom, resulting in a surface-bound PD₂ species and a deuterium atom (PD₂ + D). researchgate.netresearchgate.net

Second Dissociation: The surface-bound PD₂ fragment undergoes further dissociation by transferring a second deuterium atom to the silicon surface, yielding a PD fragment and a second surface-bound deuterium atom (PD + 2D). aps.orgscispace.com

Final Dissociation: The final step involves the cleavage of the last P-D bond, leaving an atomic phosphorus adatom (P) and three surface-bound deuterium atoms (P + 3D). aps.orgresearchgate.net

These intermediates correspond to distinct features observed in STM images, allowing for the direct observation of the reaction sequence. ucl.ac.ukaps.org The transformation between these stages is an irreversible process at room temperature, progressing towards the most energetically stable state, which is the incorporated phosphorus atom. scispace.comaps.org While phosphorus incorporation into the silicon lattice requires higher temperatures (annealing around 650 K), the "U-shaped" feature corresponding to the P + 3D state is considered a likely precursor for this critical step in device fabrication. aps.orgaps.org

Table 1: Key Intermediates in the Dissociation of Phosphine on Si(001)
SpeciesDescriptionAssociated STM FeatureEnergetic Stability (Relative to Adsorbed PH₃)
PH₃ (ads)Molecule chemisorbed to a Si dimer end.-Reference (0 eV)
PH₂ + HFirst dissociation product; PH₂ and H bound to opposite ends of a Si dimer.Asymmetric FeatureMore stable
PH + 2HSecond dissociation product; PH group bridges a Si dimer.Centered FeatureMore stable than PH₂ + H
P + 3HFinal room-temperature product; P atom in an end-bridge site.U-shaped FeatureMost stable adatom product

Advanced Research Applications of Deuterated Phosphine Ligands

Role in Homogeneous Catalysis Research

In homogeneous catalysis, the phosphine (B1218219) ligand is crucial for modulating the properties of the metal center. Deuteration of these ligands provides a unique, non-invasive method for studying and improving catalytic systems.

Ligand Design and Tunability for Catalyst Activity and Selectivity

The design of phosphine ligands is a cornerstone of modern catalysis, allowing for the fine-tuning of a catalyst's steric and electronic properties to achieve desired activity and selectivity. dalalinstitute.comnih.gov The primary tools for this tuning involve modifying the substituents (R groups) on the phosphorus atom. Electron-donating groups increase the electron density on the metal, which can promote steps like oxidative addition, while electron-withdrawing groups can enhance π-backbonding. libretexts.org Steric bulk, often quantified by the Tolman cone angle, is critical for creating a specific coordination environment around the metal, influencing substrate approach and promoting reductive elimination. libretexts.org

Mechanistic Probes in Asymmetric Hydrogenation, Cross-Coupling, and Hydroamination Reactions

Deuterium (B1214612) labeling is a powerful technique for elucidating reaction mechanisms. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can indicate whether a specific C-H bond is broken in the rate-determining step of a reaction.

While studies extensively use deuterated solvents or substrates to probe catalytic cycles, the use of deuterated phosphine ligands as mechanistic probes is more specialized. One key application is in studying ligand degradation pathways, as mentioned previously. Identifying the location of deuterium incorporation or the resistance of a C-D bond to cleavage can confirm the site of catalyst decomposition.

In the context of reaction mechanisms like hydroamination, kinetic studies have demonstrated the value of isotope effects. For instance, in gold(I)-catalyzed intramolecular alkene hydroamination, large solvent kinetic isotope effects were observed when comparing reactions in methanol (B129727) (CH₃OH) versus deuterated methanol (CD₃OD). beilstein-journals.orgnih.govnih.gov This finding was crucial in interpreting the role of the protic solvent in the protonolysis step. Although in this case the ligand itself was not deuterated, it highlights the type of mechanistic insight that can be gained from isotopic substitution. Applying this principle, deuterating the phosphine ligand could similarly be used to determine if a C-H bond on the ligand is involved in any proton-transfer steps or activation/deactivation pathways within a catalytic cycle, such as through cyclometalation or other intramolecular processes.

Development of Novel Ligand Classes (e.g., Ylide-Functionalized Phosphines, Photoswitchable Phosphines) for Catalytic Control

Research in catalysis continuously seeks novel ligand scaffolds that offer unique modes of reactivity and control. Two such classes are ylide-functionalized phosphines and photoswitchable phosphines.

Ylide-Functionalized Phosphines (YPhos): This class of ligands features a phosphorus ylide substituent, which makes them exceptionally strong electron donors. researchgate.net The ylide group donates additional electron density to the phosphorus center, creating ligands that are more electron-rich than traditional alkylphosphines and even many N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.net This strong donating ability has enabled the development of highly active catalysts for challenging reactions, including palladium-catalyzed cross-coupling and gold-catalyzed hydroaminations. gessnergroup.com The modular synthesis of YPhos ligands allows for facile tuning of their steric and electronic properties, making them a versatile platform for catalyst development. d-nb.infonih.gov

Photoswitchable Phosphines: These ligands incorporate a photochromic molecule, such as dithienylethene or azobenzene, into their structure, allowing for reversible control over the catalyst's properties using light. nih.govrsc.org Upon irradiation with a specific wavelength of light, the photochromic unit isomerizes, leading to changes in the geometry or electronic properties of the phosphine ligand. nih.govresearchgate.net This change, in turn, modulates the activity of the metal center. For example, photoisomerization can alter the electron density on the phosphorus atom, switching the catalyst between a more or less active state. nih.gov This strategy offers non-invasive, spatiotemporal control over catalytic reactions, a significant goal in advanced chemical synthesis. nih.govchemrxiv.org

Coordination Chemistry of Deuterated Phosphine Complexes

The synthesis and characterization of metal complexes containing deuterated phosphine ligands are fundamental to understanding their behavior and application in catalysis.

Synthesis and Detailed Structural Characterization of Metal-Deuterated Phosphine Adducts

The synthesis of metal-phosphine adducts typically involves the reaction of a metal precursor, such as a metal halide, with the desired phosphine ligand. wikipedia.org For deuterated phosphine complexes, the synthesis follows the same principle, using a previously deuterated ligand.

Methods for preparing deuterated phosphines include the catalytic deuteration of existing ligands. For example, ruthenium nanoparticles have been used for the selective deuteration of the ortho-phenyl positions of phenyl-phosphine ligands. rsc.org The specific outcome of this reaction can provide information about the ligand's coordination to the metal surface. rsc.org Another approach involves synthesizing the ligand from deuterated starting materials, as demonstrated in the preparation of complexes like FeCl₂(dippe-d₈), where the methine positions of the isopropyl groups on the dippe ligand are deuterated (dippe = 1,2-bis(diisopropylphosphino)ethane). illinois.edu

Structural characterization of these complexes relies on a suite of analytical techniques.

NMR Spectroscopy: ³¹P NMR spectroscopy is a key tool for characterizing phosphine complexes, as the chemical shift is highly sensitive to the coordination environment of the phosphorus atom. wikipedia.org In deuterated ligands, ¹H NMR spectroscopy is used to confirm the absence of signals at the sites of deuteration. For example, the ¹H NMR spectrum of FeCl₂[(CDMe₂)₂PCH₂CH₂P(CDMe₂)₂] shows the disappearance of the methine septet that is present in the non-deuterated analogue, confirming successful labeling. illinois.edu ²H NMR can also be used to directly observe the deuterium nuclei.

The table below summarizes characterization data for a representative deuterated phosphine complex.

ComplexCharacterization MethodKey ObservationReference
FeCl₂[(CDMe₂)₂PCH₂CH₂P(CDMe₂)₂]¹H NMR SpectroscopyDisappearance of the methine proton signal compared to the unlabeled analogue. illinois.edu
PhenylphosphinesCatalytic Deuteration with Ru NPsSelective deuteration at the ortho-positions of the phenyl rings. rsc.org

Analysis of Electronic Structure, Bonding, and Metal-Ligand Interactions

The bonding in metal-phosphine complexes is described by the Dewar-Chatt-Duncanson model, involving two main components:

σ-donation: The phosphine ligand donates its lone pair of electrons to an empty orbital on the metal center. dalalinstitute.comyoutube.com

π-backbonding: The metal donates electron density from a filled d-orbital back into an empty acceptor orbital on the phosphine ligand. For phosphines, this acceptor orbital is generally accepted to be the σ* anti-bonding orbital of the phosphorus-substituent (P-R) bonds. libretexts.orgumb.edu

The balance between σ-donation and π-backbonding dictates the electronic properties of the metal center and is tunable by altering the substituents on the phosphine. dalalinstitute.com While the isotopic substitution of hydrogen with deuterium has a negligible effect on the fundamental electronic structure and orbital energies, computational and spectroscopic methods are vital for analyzing these interactions in detail.

Computational Analysis: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of metal-phosphine complexes. rsc.orgresearchgate.net Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Orbitals for Chemical Valency (NOCV) can be used to quantify the nature of the metal-ligand bond. mdpi.comnih.gov

QTAIM analyzes the electron density to characterize bond paths and the degree of covalent versus ionic interaction. mdpi.com

ETS-NOCV (Extended Transition State-Natural Orbitals for Chemical Valence) analysis decomposes the interaction energy between the metal and the ligand into orbital contributions, allowing for a quantitative assessment of the σ-donation and π-backbonding components. nih.gov

These analyses reveal how electron-donating phosphines enhance metal-to-ligand backdonation in other coordinated ligands (like CO₂), while electron-withdrawing phosphines weaken these interactions. mdpi.com Such computational studies provide deep insights that complement experimental data from techniques like IR spectroscopy, which can probe changes in the bonding of co-ligands as a result of the phosphine's electronic influence. libretexts.org

Solid-State Reactivity and Adsorption Behavior on Oxide Surfaces from a Fundamental Coordination Perspective

The study of deuterated phosphine ligands, such as derivatives of phosphine-d2, on oxide surfaces provides significant insights into fundamental coordination chemistry and surface interactions. Research has demonstrated that tertiary phosphines, including solid phosphines with high melting points like triphenylphosphine (B44618) (PPh₃), can readily self-adsorb onto oxide surfaces such as silica (B1680970) even without a solvent. rsc.orgrsc.orgnsf.gov This adsorption process occurs when the solid components are mixed and left undisturbed, leading to the formation of well-defined monolayers. rsc.orgrsc.orgnsf.gov

From a coordination perspective, the adsorption is primarily driven by the interaction between the lone pair of electrons on the phosphorus atom and the oxide surface. rsc.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing ²H (deuterium) NMR for selectively deuterated phosphines, is a powerful tool for characterizing these surface interactions. rsc.orgrsc.org By using deuterated analogs of PPh₃, researchers have been able to study the dynamics and mobility of the adsorbed phosphine molecules across the silica surface. rsc.orgtamu.edu For instance, ²H solid-state NMR measurements help in understanding the reduction in large quadrupolar interactions upon adsorption, providing details on the mobility of the surface species. tamu.edutamu.edu

This fundamental understanding has practical implications for catalysis. Studies have shown that an oxide surface like silica can compete with a metal center for phosphine ligands. rsc.orgrsc.org When a phosphine-containing metal complex is introduced to a silica surface, the surface can strip phosphine ligands from the metal. rsc.orgtamu.edu This competition can lead to the loss of ligands, potentially causing the leaching of immobilized metal complexes or the formation of nanoparticles, which impacts the long-term stability and lifetime of surface-residing catalysts. rsc.orgrsc.org

The interaction is not limited to simple adsorption. On certain surfaces like activated carbon, adsorbed phosphines can undergo further reactions. For example, air-stable PPh₃, when adsorbed on activated carbon, is quantitatively oxidized to triphenylphosphine oxide (OPPh₃) upon exposure to air. tamu.edunih.gov This surface-assisted oxidation highlights the reactive potential of the adsorbed state. nih.gov In contrast, phosphine oxides interact with silica surfaces primarily through hydrogen bonding between the P=O group and surface silanol groups or adsorbed water. tamu.edunih.gov

Table 1: Research Findings on Deuterated Phosphine Adsorption on Silica Surfaces

Parameter Studied Experimental Technique Key Findings Reference
Adsorption Process ³¹P and ²H Solid-State NMR Solid phosphines (e.g., PPh₃) self-adsorb on silica without a solvent, forming well-defined monolayers. rsc.orgrsc.orgnsf.gov
Adsorbate Mobility ²H Solid-State NMR Deuterated phosphines show significant mobility on the silica surface at ambient temperature. rsc.orgrsc.orgtamu.edu
Driving Force ³¹P Solid-State NMR Adsorption is primarily driven by the interaction of the phosphorus lone pair with the silica surface. rsc.org

Isotopic Tracers in Fundamental Chemical Transformations

Understanding Deuterium Fractionation Phenomena in Chemical Systems

Deuterium fractionation refers to the process by which the D/H (deuterium to hydrogen) ratio in different chemical species deviates from the cosmic abundance ratio. This phenomenon arises because the difference in mass between deuterium and protium (¹H) leads to differences in zero-point energies of chemical bonds, influencing equilibrium constants and reaction rates. Isotope effects, particularly at the low temperatures found in interstellar environments, can exercise a profound influence on chemical reactions. dtic.mil

This compound and other deuterated molecules are invaluable tools for studying these fractionation phenomena. In chemical systems, reactions involving the transfer of a hydrogen atom can proceed at different rates for deuterium versus protium, leading to an enrichment or depletion of deuterium in the products. For example, the equilibrium constant for the reaction HCO⁺ + D ⇌ DCO⁺ + H is significantly larger at low temperatures, leading to a high abundance of DCO⁺ in interstellar clouds. dtic.mil A similar principle applies to other molecules, where gas-phase ion chemistry can be used to distinguish between facile and forbidden deuterium exchange reactions. dtic.mil

By introducing a deuterated species like this compound into a reaction, scientists can trace the pathways of hydrogen and deuterium atoms. libretexts.orgbritannica.com Analyzing the isotopic composition of the reactants and products using techniques like mass spectrometry or NMR spectroscopy allows researchers to map synthetic pathways and probe the conditions under which the reactions occur. britannica.comfiveable.me These studies are not limited to astrochemistry; they are also crucial for understanding reaction mechanisms in various fields, from atmospheric chemistry to biochemistry. fiveable.mecopernicus.org The pressure dependence of deuterium fractionation, for instance, has been studied in the photolysis of formaldehyde, providing insights into atmospheric hydrogen budgets. copernicus.org

Table 2: Principles of Deuterium Fractionation Studies

Concept Description Relevance of Deuterated Tracers Analytical Technique
Isotope Effect Differences in reaction rates and equilibria due to isotopic mass differences (e.g., D vs. H). Allows for tracing the fate of specific atoms through a reaction pathway. Mass Spectrometry, NMR Spectroscopy
Equilibrium Fractionation At equilibrium, deuterium tends to concentrate in the more strongly bonded chemical species. Helps determine the thermodynamic conditions of a chemical system. Isotope Ratio Mass Spectrometry
Kinetic Fractionation Reactions involving the breaking of bonds to hydrogen are often slower for deuterium, leading to isotopic enrichment in reactants or products. Elucidates reaction mechanisms and kinetic parameters. Mass Spectrometry, NMR Spectroscopy

Development of Precisely Deuterated Molecules for Research Standards

Precisely deuterated molecules, including this compound, serve as essential research standards in analytical chemistry, offering a route to enhanced precision and accuracy. clearsynth.com These compounds, where one or more hydrogen atoms are replaced by the stable, non-radioactive isotope deuterium, are widely used as internal standards for quantitative analysis. clearsynth.compharmaffiliates.com Because deuterium-labeled standards have a higher mass than their non-deuterated counterparts, they can be easily distinguished in a mass spectrometer. pharmaffiliates.com However, they exhibit nearly identical chemical properties, meaning they behave similarly during sample preparation, chromatography, and ionization. fiveable.me

The development of synthetic methods for "precision deuteration" is a critical area of research, particularly for creating complex molecules like pharmaceuticals and their building blocks with deuterium incorporated at specific sites. nih.gov This precision allows for the creation of high-purity deuterated standards that are crucial for a variety of applications. pharmaffiliates.com

Key Applications of Deuterated Standards:

Quantitative Analysis: By adding a known amount of a deuterated internal standard to a sample, the concentration of the non-deuterated target analyte can be accurately determined by comparing their respective signals, typically in mass spectrometry. clearsynth.com

Compensation for Matrix Effects: In complex samples such as biological fluids or environmental extracts, other compounds can interfere with the analysis. Deuterated internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction and ensuring precise measurements. clearsynth.com

Method Validation: These standards are used to ensure that an analytical method is robust, reliable, and reproducible. clearsynth.com

Metabolism and Pharmacokinetic Studies: Deuterium labeling helps researchers track the metabolic fate of drugs in the body, identify metabolites, and optimize dosage. clearsynth.com

The use of deuterated standards is widespread across numerous scientific fields, including pharmaceutical research, environmental analysis, forensic toxicology, and metabolomics. clearsynth.compubcompare.ai They are indispensable tools for achieving the high level of accuracy required for regulatory submissions, clinical studies, and fundamental research. acs.org

Table 3: Applications of Precisely Deuterated Molecules as Research Standards

Application Area Purpose Analytical Technique(s) Reference
Pharmaceutical Research Quantitative analysis of drugs and their metabolites in biological samples. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) clearsynth.comclearsynth.com
Environmental Science Monitoring and quantifying pollutants in environmental samples (e.g., water, soil). MS clearsynth.com
Biochemistry/Metabolomics Studying metabolic pathways and quantifying endogenous molecules in cells and tissues. MS, NMR fiveable.meclearsynth.com

Future Directions and Emerging Research in Deuterated Phosphine Chemistry

Development of Novel and Sustainable Synthetic Routes to Phosphine-d2 and Complex Deuterated Phosphines

The synthesis of this compound and more complex deuterated phosphines is a critical starting point for their application in catalysis and materials science. While traditional methods for phosphine (B1218219) synthesis exist, the development of novel, sustainable, and efficient routes for introducing deuterium (B1214612) is a key area of ongoing research.

One promising approach involves the use of metal nanoparticles as catalysts for H/D exchange reactions. For instance, ruthenium nanoparticles have been shown to effectively catalyze the selective deuteration of the phenyl rings in phenyl- or phenyl-alkylphosphines at the ortho position. rsc.org This method provides insight into the coordination of the phosphine ligand to the nanoparticle surface, suggesting that the phosphorus atom coordinates to the surface, allowing the ortho C-H bonds to interact with the catalyst and undergo exchange with D2. rsc.org This technique offers a pathway to selectively labeled complex phosphine ligands under relatively mild conditions.

Future research in this area is expected to focus on expanding the scope of nanoparticle-catalyzed deuteration to a wider range of phosphine substrates, including those with different electronic and steric properties. Furthermore, the development of more sustainable methods that avoid the use of expensive deuterium gas (D2) by utilizing readily available deuterium sources like heavy water (D2O) is a significant goal. Photocatalytic strategies, which can operate under mild, visible-light-driven conditions, are also being explored for the synthesis of deuterated phosphine oxides, which can then be reduced to the corresponding deuterated phosphines.

Table 1: Comparison of Synthetic Methods for Deuterated Phosphines

MethodDeuterium SourceCatalystKey Features
Nanoparticle-catalyzed H/D ExchangeD2 gasRuthenium NanoparticlesSelective deuteration of aromatic rings.
PhotocatalysisD2OOrganic photocatalystGreen and sustainable approach for deuterated phosphine oxides.
Traditional ReductionDeuterated reducing agentsN/ACan be used for the synthesis of this compound from a suitable precursor.

Integration of Advanced Spectroscopic Tools for In Situ Mechanistic Studies in Catalysis

A deeper understanding of catalytic mechanisms is fundamental to the development of more efficient catalysts. Deuterated phosphine ligands, including this compound, serve as invaluable probes in these studies. The integration of advanced spectroscopic techniques for in situ and operando analysis allows researchers to observe the catalyst at work, providing real-time information about reaction intermediates and transition states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this regard. In situ NMR monitoring of reactions involving deuterated phosphonium (B103445) salts has been used to gain mechanistic insights into base-mediated deuteration processes. nih.gov Furthermore, the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a classic method for probing reaction mechanisms. The use of deuterated solvents and substrates in conjunction with phosphine ligands has been instrumental in understanding reaction pathways in gold-catalyzed intramolecular alkene hydroamination. nih.gov Large solvent kinetic deuterium isotope effects have pointed to the involvement of proton transfer in the rate-determining step of the catalytic cycle. nih.gov

Future research will likely involve the application of a broader range of advanced spectroscopic techniques to study catalytic systems with deuterated phosphine ligands. These may include:

In-situ Infrared (IR) and Raman Spectroscopy: To probe the vibrational modes of phosphine ligands and identify changes in coordination and bonding during a catalytic reaction.

X-ray Absorption Spectroscopy (XAS): To determine the electronic structure and local coordination environment of the metal center in a catalyst with deuterated phosphine ligands.

Neutron Scattering: This technique is particularly sensitive to deuterium and can provide unique information about the structure and dynamics of deuterated ligands on a catalyst surface or in the solid state. acs.orgmdpi.com

The combination of these techniques will provide a more complete picture of the catalytic cycle and the role of the deuterated phosphine ligand.

Synergistic Approaches Combining Computational and Experimental Methods for Rational Ligand Design

The rational design of phosphine ligands with tailored electronic and steric properties is a key objective in catalysis. The synergy between computational modeling and experimental validation is accelerating progress in this area. While direct computational studies specifically on this compound are limited, the principles and methods applied to general phosphine ligand design are directly applicable.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of phosphine ligands and their metal complexes. nih.govtamu.edu For example, DFT calculations can be used to determine the Tolman electronic parameter (TEP) and cone angle of a phosphine ligand, which are key descriptors of its electronic and steric properties. researchgate.net Machine learning algorithms are also being employed to develop predictive models for phosphine reactivity based on computed structural parameters. One such study identified the minimum percent buried volume (%Vbur(min)) as a key descriptor for predicting the activity of phosphine ligands in cross-coupling reactions.

Experimental validation is crucial to confirm the predictions of computational models. The synthesis of novel phosphine ligands and the characterization of their coordination chemistry and catalytic performance provide the necessary feedback to refine and improve the computational models. nih.gov For instance, the synthesis and X-ray crystallographic analysis of metal complexes with newly designed phosphine ligands can confirm the predicted coordination geometries. nih.gov

The future of rational ligand design in the context of deuterated phosphines will involve the use of these synergistic approaches to:

Predict the influence of deuteration on the electronic and steric properties of phosphine ligands.

Design deuterated phosphine ligands that can enhance catalytic activity and selectivity.

Computationally screen virtual libraries of deuterated phosphine ligands to identify promising candidates for experimental synthesis and testing.

Table 2: Computational and Experimental Techniques for Phosphine Ligand Design

TechniqueApplication
Computational
Density Functional Theory (DFT)Prediction of electronic and steric properties, reaction mechanisms.
Machine LearningDevelopment of predictive models for ligand reactivity.
Experimental
SynthesisPreparation of novel phosphine ligands.
X-ray CrystallographyDetermination of solid-state structures of ligands and complexes.
NMR SpectroscopyCharacterization of ligands and complexes in solution.
Catalytic TestingEvaluation of ligand performance in specific reactions.

Exploration of New Catalytic Transformations and Applications for Deuterated Phosphine Ligands

Deuterated phosphine ligands have the potential to not only serve as mechanistic probes but also to enable new catalytic transformations and applications. The subtle changes in bond strength and vibrational frequencies upon deuteration can influence the reactivity and selectivity of a catalyst in unexpected ways.

One area of exploration is in asymmetric catalysis, where the development of highly efficient and enantioselective catalysts is a major goal. P-chiral phosphine ligands, which have a stereogenic phosphorus center, have shown great promise in this area. nih.gov The use of deuterated P-chiral phosphine ligands could potentially lead to enhanced enantioselectivity in certain reactions due to subtle stereoelectronic effects. Mechanistic studies of rhodium-catalyzed asymmetric hydrogenation have already utilized deuterium isotope effects to gain a deeper understanding of the reaction pathway. nih.gov

Furthermore, the kinetic isotope effect can be exploited to develop new catalytic strategies. For example, if the cleavage of a C-H bond is the rate-determining step in a reaction, replacing that hydrogen with deuterium can significantly slow down the reaction. This effect could be used to control the selectivity of a reaction by favoring a pathway that does not involve the cleavage of a C-D bond.

Future research in this area will focus on:

The synthesis of novel deuterated phosphine ligands and their application in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.

The investigation of deuterium isotope effects on the enantioselectivity of asymmetric catalytic reactions.

The development of new catalytic transformations that exploit the unique properties of deuterated phosphine ligands.

Deeper Understanding of Complex Surface Interactions and Solid-State Phenomena Involving Deuterated Phosphines

The interaction of phosphine ligands with catalyst surfaces and their behavior in the solid state are crucial for understanding heterogeneous catalysis and developing new materials. Deuterated phosphines are particularly well-suited for studying these phenomena due to the unique properties of deuterium in certain analytical techniques.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. The use of deuterated phosphines can simplify solid-state NMR spectra by reducing dipolar couplings, which can lead to better resolution and more detailed structural information. nih.gov Solid-state NMR has been used to study the adsorption of phosphines on surfaces like silica (B1680970) and activated carbon. ibm.com

Neutron scattering is another technique that is highly sensitive to deuterium. acs.orgmdpi.com Isotopic substitution of hydrogen with deuterium provides a significant contrast in neutron scattering experiments, allowing researchers to isolate and study the behavior of specific components in a complex system. mdpi.com This technique can be used to probe the structure and dynamics of deuterated phosphine ligands on the surface of catalysts, providing valuable insights into ligand-surface interactions. acs.org

Future research in this area will aim to:

Utilize solid-state NMR and neutron scattering to gain a more detailed understanding of the interaction of this compound and other deuterated phosphines with the surfaces of metal nanoparticles and other catalyst supports.

Investigate the influence of deuteration on the solid-state structure and properties of phosphine-containing materials.

Develop new solid-state catalysts and materials based on the unique properties of deuterated phosphines.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Phosphine-d2 with high isotopic purity?

  • Methodological Answer : Synthesis of Phosphine-d2 (PH2D) requires precise deuteration techniques, such as catalytic exchange reactions using D2O or deuterated reagents under controlled conditions. Isotopic purity must be verified via <sup>1</sup>H/<sup>2</sup>H NMR spectroscopy and high-resolution mass spectrometry (HRMS). For reproducibility, document reaction parameters (temperature, catalyst loading, reaction time) and characterize intermediates rigorously . Cross-reference with deuterium incorporation ratios reported in literature to validate purity .

Q. How can researchers ensure reproducibility in experiments involving Phosphine-d2 as a ligand or reagent?

  • Methodological Answer : Provide detailed experimental protocols, including purification steps (e.g., distillation under inert atmosphere), storage conditions (e.g., Schlenk-line techniques), and characterization data (e.g., <sup>31</sup>P NMR shifts). Use standardized reporting formats (e.g., Beilstein Journal guidelines) to separate primary data (e.g., five key compounds in the main text) from supplementary materials . Include error margins for measurements like isotopic enrichment levels to aid replication .

Advanced Research Questions

Q. What isotopic effects does Phosphine-d2 exhibit in catalytic cycles, and how can these be quantified experimentally?

  • Methodological Answer : Design kinetic studies comparing PH3 and PH2D in model reactions (e.g., hydrofunctionalization). Use isotopic labeling experiments with GC-MS or <sup>2</sup>H NMR to trace deuterium migration. Apply the Eyring equation to calculate kinetic isotope effects (KIE), ensuring statistical validation of rate differences. Address solvent and temperature dependencies to isolate isotopic contributions . Publish raw datasets and computational models (e.g., DFT calculations) to support mechanistic interpretations .

Q. How can contradictions in reported reaction mechanisms involving Phosphine-d2 be resolved?

  • Methodological Answer : Conduct systematic literature reviews using PRISMA frameworks to identify conflicting hypotheses (e.g., radical vs. ionic pathways). Replicate key studies under standardized conditions, varying parameters like catalyst loading or deuterium concentration. Use in situ spectroscopic techniques (e.g., IR, EPR) to detect transient intermediates. Apply GRADE criteria to assess evidence quality and propose consensus mechanisms via Delphi expert panels .

Q. What are the best practices for integrating Phosphine-d2 into isotopic tracer studies for metabolic or environmental research?

  • Methodological Answer : Develop LC-MS/MS protocols with deuterium-specific fragmentation patterns to track PH2D in biological matrices. Validate methods using spike-recovery experiments and internal standards (e.g., <sup>13</sup>C-labeled analogs). Address potential isotopic exchange artifacts by controlling pH and temperature. Collaborate with computational chemists to model deuterium retention in target systems .

Methodological and Ethical Considerations

Q. How should researchers address the ethical implications of using deuterated compounds like Phosphine-d2 in biological studies?

  • Methodological Answer : Follow institutional guidelines for handling deuterated materials (e.g., toxicity assessments, waste disposal). Disclose deuterium’s biological stability in publications to prevent misinterpretation. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify experimental designs involving live models .

Q. What strategies minimize bias when analyzing Phosphine-d2 data with low signal-to-noise ratios (e.g., in NMR spectra)?

  • Methodological Answer : Apply advanced signal processing (e.g., Lorentzian deconvolution, baseline correction) and statistical filters (e.g., Savitzky-Golay smoothing). Use triplicate measurements and blinded analysis to reduce observer bias. Publish unprocessed spectra in supplementary materials for peer validation .

Data Management and Reporting

Q. How should researchers archive and share datasets from Phosphine-d2 studies to enhance reproducibility?

  • Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles: deposit raw NMR/HRMS files in repositories like Zenodo or ChemRxiv. Include metadata such as spectrometer calibration details and deuterium source purity. Reference datasets persistently using DOIs in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.